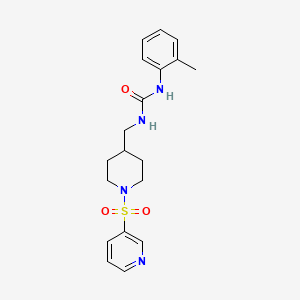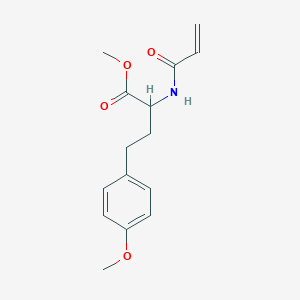
Methyl 4-(4-methoxyphenyl)-2-(prop-2-enoylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-methoxyphenyl)-2-(prop-2-enoylamino)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methyl 4-(4-methoxyphenyl)-2-(2-propenoylamino)butanoate or MMPPB. MMPPB is a synthetic compound that belongs to the class of butanoic acid derivatives. The chemical formula of MMPPB is C16H19NO4, and its molecular weight is 293.33 g/mol.
Wirkmechanismus
The mechanism of action of MMPPB is not fully understood. However, studies have shown that MMPPB inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
MMPPB has been shown to have anti-inflammatory, analgesic, and anticancer effects. MMPPB inhibits the activity of COX-2 enzyme, which results in the inhibition of prostaglandin production. Prostaglandins are involved in the inflammatory response, and their inhibition results in anti-inflammatory and analgesic effects. MMPPB has also been shown to induce apoptosis in cancer cells, which results in the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMPPB in lab experiments are its high yield, relatively simple synthesis process, and potential applications in various fields of scientific research. The limitations of using MMPPB in lab experiments are its limited solubility in water and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on MMPPB. One of the significant directions is the study of the mechanism of action of MMPPB. The mechanism of action of MMPPB is not fully understood, and further research is needed to elucidate its mode of action. Another direction is the study of the potential applications of MMPPB in the treatment of various diseases. MMPPB has shown potential as an anti-inflammatory, analgesic, and anticancer agent, and further research is needed to explore its therapeutic potential. Additionally, further research is needed to optimize the synthesis process of MMPPB and improve its solubility in water.
Synthesemethoden
The synthesis of MMPPB involves the reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, MMPPB. The synthesis of MMPPB is a relatively simple process, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
MMPPB has shown potential applications in various fields of scientific research. One of the significant applications of MMPPB is in the field of medicinal chemistry. MMPPB has been shown to have anti-inflammatory and analgesic properties. MMPPB has also been studied for its potential as an anticancer agent. Studies have shown that MMPPB inhibits the growth of cancer cells and induces apoptosis.
Eigenschaften
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-(prop-2-enoylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-14(17)16-13(15(18)20-3)10-7-11-5-8-12(19-2)9-6-11/h4-6,8-9,13H,1,7,10H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEPVDDOKAAGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

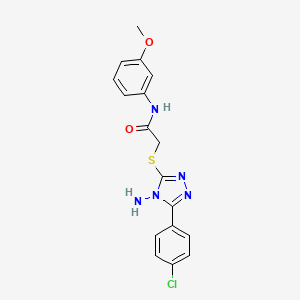
![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)
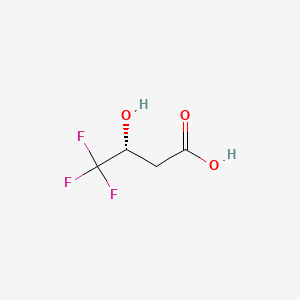
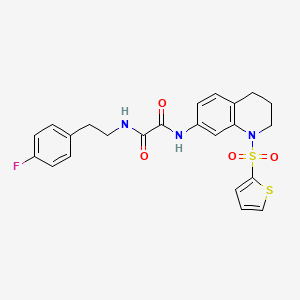
![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)
![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((pyridin-2-ylmethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2695166.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)
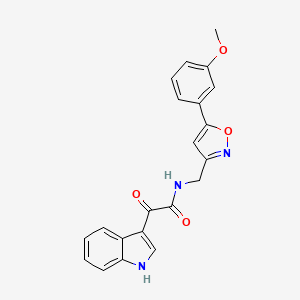
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)
